N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzofuran ring, an oxadiazole ring, and a benzo[f]chromene ring .
Synthesis Analysis
The synthesis of similar benzofuran derivatives often involves reactions of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives are synthesized as new cholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzofuran derivatives often involve the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . The catalytic cycle begins with coordination of Pd (OAc) 2 to the substrate, which leads to the formation of intermediate A and the liberation of HX .Scientific Research Applications
Synthesis and Structural Characterization
A study by Myannik et al. (2018) presented the synthesis of novel organic ligands and their metal complexes, including copper(II), cobalt(II), and nickel(II), derived from similar structural moieties. The complexes were characterized using single-crystal X-ray diffraction, revealing detailed insights into their molecular geometry and electrochemical properties Myannik et al., 2018.
Research on coumarin benzothiazole derivatives, which share structural similarities, explored their synthesis, crystal structures, photophysical properties, and recognition properties for cyanide anions. These compounds were found to be effective chemosensors, exhibiting significant planarity and ability to undergo Michael addition reactions for cyanide detection Wang et al., 2015.
Biological Activities
The antimicrobial activity of benzofuran-oxadiazole hybrids was investigated, highlighting the design, synthesis, and evaluation of derivatives for their potential against microbial pathogens. This study provides insights into the structural requirements for antimicrobial efficacy Sanjeeva et al., 2021.
In the context of neurodegenerative diseases, a study by Saeedi et al. (2020) focused on the design and synthesis of novel arylisoxazole-chromenone carboxamides. These compounds were evaluated for their cholinesterase inhibitory activity, with one showing significant potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment Saeedi et al., 2020.
Another study explored the synthesis, characterization, and antimicrobial screening of novel 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These derivatives exhibited promising in vitro antibacterial activity against pathogenic bacteria, demonstrating the potential of such structures in developing new antimicrobial agents Idrees et al., 2020.
Mechanism of Action
Target of Action
The compound N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to exhibit cytotoxic activity against cancer cell lines .
Cellular Effects
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological activities, including anticancer properties .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzofuran derivatives are known to exhibit various effects at different dosages in animal models .
Metabolic Pathways
Benzofuran derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives are known to be localized in various subcellular compartments .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13N3O5/c28-21(17-12-16-15-7-3-1-5-13(15)9-10-19(16)31-23(17)29)25-24-27-26-22(32-24)20-11-14-6-2-4-8-18(14)30-20/h1-12H,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXNSJIEXLIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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